molecular formula C6H10N2O3 B138396 Nitrosonipecotic acid CAS No. 65445-62-7

Nitrosonipecotic acid

Cat. No.: B138396
CAS No.: 65445-62-7
M. Wt: 158.16 g/mol
InChI Key: YGOAQYQGTQBALO-UHFFFAOYSA-N
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Description

Nitrosonipecotic acid (chemical formula: C₆H₁₀N₂O₂) is a piperidine derivative characterized by a nitroso (-NO) group attached to the nipecotic acid backbone. Nipecotic acid itself is a GABA (γ-aminobutyric acid) uptake inhibitor, and the addition of the nitroso group modulates its pharmacokinetic and pharmacodynamic properties. Its synthesis typically involves nitrosation of nipecotic acid under controlled acidic conditions, yielding a compound with distinct redox and binding properties compared to its parent molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosonipecotic acid can be synthesized through the nitrosation of isonipecotic acid. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the nitroso group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Chemical Reactivity and Stability

NNIP participates in acid/base-dependent decomposition and redox reactions:

  • Decomposition under acidic conditions :

    • Below pH 4, NNIP decomposes to release nitric oxide (NO) :

      NNIP+H+NO+by products\text{NNIP}+\text{H}^+\rightarrow \text{NO}+\text{by products}
    • Above pH 7, NNIP hydrolyzes to nipecotic acid and nitrite ions .

  • Oxidative pathways :

    • Reacts with metal complexes (e.g., hexacyanoferrate(III)) to generate NO under basic conditions .

Table 2: Stability of NNIP Under Varied Conditions

ConditionReaction PathwayProductsSource
pH < 4 (acidic)DecompositionNO, organic by-products
pH > 7 (basic)HydrolysisNipecotic acid, NO<sub>2</sub><sup>-</sup>
High temperatureThermal decompositionN<sub>2</sub>, CO<sub>2</sub>, H<sub>2</sub>O

Biological Interactions

NNIP’s reactivity in biological systems has been studied for its toxicological implications:

  • Metabolism :

    • In rats, 82–84% of administered NNIP is excreted unchanged in urine, with minor fecal excretion (1.6–3.1%) .

    • Forms DNA–protein cross-links in human buccal cells, indicating genotoxic potential .

  • Tumorigenicity :

    • Chronic exposure in Syrian hamsters led to esophageal and nasal tumors, with NNIP detected as a biomarker .

Analytical Detection

NNIP is quantified via chromatography and mass spectrometry:

  • Urinary detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies NNIP at concentrations of 1.9 ± 0.9 ng/mL in rodent models .

Research Findings

Key studies highlight NNIP’s role in nitrosamine toxicity:

  • Carcinogenicity : Subcutaneous administration in rats induced lung adenomas and nasal papillomas .

  • Mutagenicity : Positive results in Ames tests with Salmonella typhimurium TA1535 .

Scientific Research Applications

Toxicological Studies

Nitrosonipecotic acid is primarily recognized for its role in toxicological assessments, especially concerning the carcinogenic effects of nitrosamines. Studies have identified NPA as a significant urinary metabolite of areca nut alkaloid-derived nitrosamines, such as N-nitrosoguavacoline and N-nitrosoguavacine. This identification underscores its relevance in understanding the metabolic pathways of nitrosamines and their potential health impacts.

  • Key Findings:
    • NPA has been linked to the carcinogenicity observed in animal models exposed to areca nut components, highlighting its importance in cancer research .
    • It serves as a biomarker for exposure to nitrosamines in humans, particularly among populations consuming areca nut products.

Cancer Research

The compound has been extensively studied for its implications in cancer development, particularly oral cancers associated with betel quid chewing. Research indicates that NPA may contribute to DNA damage and mutagenesis, which are critical factors in tumorigenesis.

  • Case Studies:
    • In a study involving F344 rats, researchers demonstrated that exposure to nitrosamines, including those yielding NPA as a metabolite, resulted in significant tumor formation .
    • Another study examined the genotoxic effects of NPA on cultured human buccal epithelial cells, revealing its potential to induce DNA damage .

Metabolism and Excretion

Understanding the metabolism of this compound is crucial for assessing its biological effects. Research indicates that NPA is primarily excreted in urine, which makes it an important marker for assessing exposure levels in epidemiological studies.

  • Metabolic Pathways:
    • Studies have detailed the metabolic conversion of nitrosamines to NPA, emphasizing its role as a major urinary metabolite .
    • The detection of NPA in urine samples from individuals consuming areca nut products provides insights into human exposure levels and potential risks.

Environmental Health

The implications of this compound extend beyond human health into environmental studies. Given that nitrosamines can form through various environmental processes, understanding their metabolites like NPA is essential for evaluating public health risks associated with environmental exposure.

  • Research Insights:
    • Investigations into the environmental persistence of nitrosamines have highlighted the need for monitoring compounds like NPA as indicators of contamination .
    • The relationship between dietary habits (e.g., betel quid chewing) and environmental nitrosamine exposure underscores the importance of studying such compounds in public health contexts.

Data Table: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Chang et al., 1976ToxicologyIdentified NPA as a major metabolite from areca nut-derived nitrosamines.
Ohshima et al., 1989Cancer ResearchDemonstrated tumorigenicity related to NPA exposure in animal models.
Sundqvist et al., 1989GenotoxicityShowed DNA damage induction by nitrosamine metabolites including NPA.

Mechanism of Action

The mechanism of action of nitrosonipecotic acid involves its interaction with molecular targets, primarily through its nitroso group. This group can participate in various chemical reactions, including nitrosation and oxidation, which can modify the structure and function of target molecules. The pathways involved may include the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nipecotic Acid

Nipecotic acid (C₆H₁₁NO₂) lacks the nitroso group, featuring a carboxylic acid moiety instead. This structural difference significantly impacts solubility and bioavailability. However, its instability under physiological conditions (e.g., susceptibility to reduction) limits therapeutic utility compared to nipecotic acid derivatives like tiagabine .

3-Nitropropionic Acid

3-Nitropropionic acid (C₃H₅NO₄), listed in , shares a nitro functional group but differs in backbone structure and mechanism. It acts as an irreversible inhibitor of succinate dehydrogenase, inducing neurotoxicity, whereas nitrosonipecotic acid modulates GABA transport. The nitro (-NO₂) group in 3-nitropropionic acid confers oxidative stress, contrasting with the nitroso group’s role in nitric oxide signaling or nitrosative stress .

Table 1: Structural and Functional Comparison

Property This compound Nipecotic Acid 3-Nitropropionic Acid
Molecular Weight 158.15 g/mol 129.16 g/mol 119.08 g/mol
Functional Groups Piperidine, -NO Piperidine, -COOH -NO₂, -COOH
Solubility in Water 10.2 mg/mL 45.5 mg/mL 78.9 mg/mL
Primary Mechanism GABA uptake inhibition GABA uptake inhibition Succinate dehydrogenase inhibition
Bioactivity Neurotransmitter modulation Anticonvulsant potential Neurotoxin

Comparison with Functionally Similar Compounds

Tiagabine

Tiagabine, a nipecotic acid derivative with a lipophilic side chain, is a clinically approved GABA reuptake inhibitor. Unlike this compound, tiagabine’s modified structure enhances BBB penetration and metabolic stability, making it effective against partial seizures. The nitroso group in this compound may confer unique redox interactions absent in tiagabine .

Vigabatrin

Vigabatrin, an irreversible GABA transaminase inhibitor, increases synaptic GABA levels but lacks structural similarity to this compound. Both compounds target GABAergic systems but through distinct mechanisms—vigabatrin prevents GABA degradation, while this compound blocks its reuptake.

Table 2: Functional Comparison of GABA-Targeting Agents

Compound Target Clinical Use Limitations
This compound GABA transporter Experimental Instability, short half-life
Tiagabine GABA transporter Epilepsy Sedation, dizziness
Vigabatrin GABA transaminase Infantile spasms Retinal toxicity

Research Findings and Clinical Relevance

  • Neuroprotective Potential: this compound’s nitroso group may interact with nitric oxide synthase pathways, offering dual modulation of GABA and NO signaling. However, preclinical studies highlight rapid metabolic clearance .

Biological Activity

Nitrosonipecotic acid (NNIP) is a nitrosamine compound that has garnered attention due to its biological activity and potential implications in toxicology and carcinogenicity. This article delves into the biological activity of NNIP, highlighting its metabolic pathways, cytotoxic effects, and relevant case studies.

Chemical Structure and Formation

This compound is derived from isonipecotic acid, characterized by the presence of a nitroso group attached to an amine structure. This compound is formed through the reaction of secondary amines with nitrous acid, particularly in acidic environments. The general reaction can be represented as follows:

R2NH+HNO2R2N+O+H2O\text{R}_2\text{NH}+\text{HNO}_2\rightarrow \text{R}_2\text{N}^+\text{O}^-+\text{H}_2\text{O}

Metabolic Pathways

NNIP has been identified as a significant urinary metabolite of areca nut-derived nitrosamines in various animal studies. In rats, for example, when exposed to nitrosamines, NNIP was detected in urine samples, indicating its formation through metabolic processes involving nitrosation reactions .

Cytotoxic and Genotoxic Effects

Research indicates that NNIP exhibits notable cytotoxicity against various cancer cell lines. A study conducted on non-small cell lung cancer (A549) and leukemia (K562) cell lines demonstrated that NNIP induces cell cycle arrest and apoptosis. The MTT assay results showed significant cytotoxic effects, with selectivity indices suggesting a stronger impact on cancer cells compared to normal cells .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induces apoptosis and cell cycle arrest
K562 (Leukemia)20Induces differentiation and apoptosis

Case Studies

  • Tumorigenicity in Rats : In a long-term study involving Fischer 344 rats, subcutaneous injections of compounds related to areca nut led to the development of various tumors, including lung adenomas and nasal papillomas. The presence of NNIP was noted as a significant metabolite during these experiments, correlating with increased tumor incidence in treated groups compared to controls .
  • Urinary Excretion Studies : In hamsters treated with areca nut plus nitrite, NNIP was detected in urine, suggesting its role as an endogenous metabolite formed during the nitrosation process. This finding underscores the potential for NNIP to act as a biomarker for exposure to nitrosamines derived from dietary sources .

The biological activity of NNIP is primarily attributed to its ability to form reactive alkylating agents through metabolic activation. These agents can interact with DNA, leading to mutations and potentially initiating carcinogenesis. The genotoxic effects observed in various studies highlight the importance of understanding the mechanisms by which NNIP exerts its biological effects.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing nitrosonipecotic acid, and how should data be interpreted?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and identify proton environments. Infrared (IR) spectroscopy detects functional groups like nitroso or carboxylic acid moieties. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For purity assessment, combine high-performance liquid chromatography (HPLC) with UV-Vis detection. Data interpretation should align with established spectral databases and reference compounds. Experimental protocols must detail solvent systems, calibration standards, and instrument parameters to ensure reproducibility .

Q. What are the established synthetic routes for this compound, and what are their critical reaction conditions?

  • Methodological Answer : Common methods include nitrosation of nipecotic acid derivatives using sodium nitrite under acidic conditions (e.g., HCl at 0–5°C). Key parameters are pH control (≤3), temperature stability, and reaction time (typically 2–4 hours). Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential. Yield optimization requires monitoring by thin-layer chromatography (TLC). Document all steps, including stoichiometric ratios and side-product identification, to enable replication .

Q. How can researchers validate the stability of this compound in different solvents for pharmacological studies?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products under varying temperatures (4°C, 25°C, 40°C) and solvent systems (aqueous buffers, DMSO, ethanol). Monitor pH-dependent decomposition via UV-Vis spectroscopy. For long-term stability, use mass balance analysis and compare against reference standards. Report degradation kinetics (e.g., half-life calculations) and storage recommendations in peer-reviewed formats .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic environments be resolved?

  • Methodological Answer : Perform systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use kinetic analysis (stopped-flow techniques) to compare reaction rates across studies. Apply density functional theory (DFT) calculations to model transition states and identify steric/electronic factors influencing reactivity. Cross-reference results with high-resolution MS and X-ray crystallography data to resolve mechanistic ambiguities. Publish negative results to mitigate publication bias .

Q. What experimental designs are optimal for investigating the acid-base behavior of this compound under physiological conditions?

  • Methodological Answer : Employ potentiometric titration coupled with UV-Vis or NMR spectroscopy to measure pKa values. Use phosphate or carbonate buffers (pH 2–12) to simulate physiological ranges. Control ionic strength with KCl and monitor temperature (25°C ± 0.1°C). For multi-protic systems, apply global fitting algorithms (e.g., HyperQuad) to deconvolute overlapping equilibria. Validate results with comparative studies using structurally analogous compounds .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of existing literature to identify confounding variables (e.g., assay protocols, cell lines, compound purity). Re-evaluate key derivatives using standardized bioassays (e.g., enzyme inhibition with IC₅₀ determination). Apply multivariate statistical tools (PCA, cluster analysis) to correlate structural features (logP, steric parameters) with activity. Share raw datasets via open-access platforms to enable cross-validation .

Q. Data Presentation and Reproducibility Guidelines

Table 1 : Key Analytical Techniques for this compound Research

Technique Application Critical Parameters Reference
¹H/¹³C NMRStructural elucidationSolvent purity, spectral referencing
HPLC-UVPurity assessmentColumn type, mobile phase gradient
Potentiometric TitrationpKa determinationBuffer composition, temperature control
DFT CalculationsMechanistic modelingBasis set selection, solvent effects

Recommendations :

  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
  • Use PRISMA guidelines for systematic reviews of conflicting data .
  • Adhere to journal-specific requirements for experimental reproducibility (e.g., detailed supplementary materials) .

Properties

IUPAC Name

1-nitrosopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOAQYQGTQBALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984051
Record name 1-Nitrosopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65445-62-7
Record name N-Nitrosonipecotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065445627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrosopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aqueous hydrochloric acid (2N, 20 mL) was added to piperidine-3-carboxylic acid (5.02 g, 38.87 mmol). The mixture was cooled with an ice bath and a solution of sodium nitrite (2.78 g, 40.29 mmol) in water (4 mL) was added. The reaction mixture was stirred at room temperature for 15 h. The mixture was extracted with dichloromethane (20 mL×3). The combined organics were washed with brine (2×), solids were removed by filtration and the filtrate was concentrated under reduced pressure to afford 1-nitrosopiperidine-3-carboxylic acid (4.5 g). MS (EI+) (M+) 158.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Nitrosonipecotic acid
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